molecular formula C12H15BrN2O2 B2887785 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one CAS No. 923681-73-6

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one

Cat. No.: B2887785
CAS No.: 923681-73-6
M. Wt: 299.168
InChI Key: WXBIUUOTRDIJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.17 g/mol It is characterized by the presence of a piperazinone ring substituted with a 4-bromophenoxyethyl group

Scientific Research Applications

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one typically involves the reaction of 4-bromophenol with 2-chloroethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one can be compared with other similar compounds, such as:

    4-[2-(4-Chlorophenoxy)ethyl]piperazin-2-one: Similar structure but with a chlorine atom instead of bromine.

    4-[2-(4-Fluorophenoxy)ethyl]piperazin-2-one: Similar structure but with a fluorine atom instead of bromine.

    4-[2-(4-Methylphenoxy)ethyl]piperazin-2-one: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-8-7-15-6-5-14-12(16)9-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBIUUOTRDIJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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